CID 16043495

Catalog No.
S1913566
CAS No.
55652-52-3
M.F
C2H6BBrS
M. Wt
152.85 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CID 16043495

CAS Number

55652-52-3

Product Name

CID 16043495

Molecular Formula

C2H6BBrS

Molecular Weight

152.85 g/mol

InChI

InChI=1S/C2H6S.BBr/c1-3-2;1-2/h1-2H3;

InChI Key

VEYZMRNGNJDLAL-UHFFFAOYSA-N

SMILES

[B]Br.CSC

Canonical SMILES

[B]Br.CSC

Substitution Reactions:

  • One key application involves its use in the synthesis of N-heterocyclic carbene boranes with boron-heteroatom bonds. These compounds find applications in catalysis and materials science []. The mono-bromoborane methyl sulfide complex acts as a brominating agent, facilitating the substitution of a group on the N-heterocyclic carbene with a boron atom.

Hydroboration Reactions:

  • Similar to its unbrominated counterpart, borane-methyl sulfide complex, mono-bromoborane methyl sulfide complex can participate in hydroboration reactions. These reactions involve the addition of a boron-hydrogen bond across a carbon-carbon double bond. However, the presence of the bromine atom can potentially influence the regioselectivity (preference for one position over another) of the reaction, offering researchers more control over the product formation.

Regio- and Chemoselective Brominative Cleavage of Terminal Epoxides:

  • Mono-bromoborane methyl sulfide complex demonstrates a unique ability to selectively cleave terminal epoxides (cyclic ethers with three-membered rings) in a controlled manner. The bromine atom acts as the brominating agent, while the complex itself facilitates the cleavage process. This reaction exhibits regioselectivity (cleavage at a specific bond) and chemoselectivity (reaction with a specific functional group) making it a valuable tool for researchers studying epoxide transformations [].

CID 16043495, also known by its chemical formula C2H6BBrS, is a compound that consists of carbon, hydrogen, boron, bromine, and sulfur. This compound is categorized under organoboron compounds due to the presence of a boron atom in its structure. The unique combination of elements gives CID 16043495 distinctive properties that are of interest in various fields of research.

Structural Characteristics

The molecular structure of CID 16043495 includes a boron atom bonded to two carbon atoms, which are further connected to hydrogen and bromine atoms. The presence of sulfur adds to the complexity of the compound's reactivity and biological interactions.

Typical for organoboron compounds. These reactions often involve:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Borylation Reactions: The boron atom can facilitate the transfer of its functional group to other organic molecules, enhancing their reactivity.
  • Reduction Reactions: CID 16043495 may undergo reduction processes to yield different derivatives with altered properties.

These reactions are significant in synthetic organic chemistry, allowing for the modification and creation of various chemical entities.

The synthesis of CID 16043495 can be achieved through several methods:

  • Direct Boronation: This method involves the reaction of an organic halide with a boron reagent in the presence of a catalyst.
  • Halogen Exchange Reactions: Brominated precursors can be converted into CID 16043495 through reactions with sulfur-containing compounds.
  • Multi-step Synthetic Routes: Complex synthetic pathways involving multiple reagents and conditions can lead to the formation of this compound.

These methods highlight the versatility in synthesizing organoboron compounds and their derivatives.

CID 16043495 has potential applications across various fields:

  • Pharmaceutical Development: Its unique structure may serve as a scaffold for developing new drugs.
  • Agricultural Chemistry: Organoboron compounds are known for their efficacy as pesticides and herbicides.
  • Material Science: The compound could be utilized in creating advanced materials with specific properties due to its unique chemical structure.

The exploration of these applications is ongoing as researchers seek to harness its full potential.

Studies on the interactions of CID 16043495 with biological systems are crucial for understanding its efficacy and safety. Key areas of investigation include:

  • Protein Binding Studies: Assessing how CID 16043495 binds to proteins can provide insights into its biological activity.
  • Metabolic Pathway Analysis: Understanding how the compound is metabolized within organisms will help determine its pharmacokinetics.
  • Toxicity Assessments: Evaluating the safety profile through toxicity studies is essential for any potential therapeutic applications.

These interaction studies contribute significantly to the development of safer and more effective compounds based on CID 16043495.

Several compounds share structural similarities with CID 16043495, highlighting its uniqueness:

Compound NameChemical FormulaKey Features
Trimethyl BorateC3H9BO3Used as a reagent in organic synthesis
Boronic AcidC6H7BO2Known for its role in Suzuki coupling reactions
Boron TrifluorideBF3A strong Lewis acid used in various reactions

Uniqueness of CID 16043495

CID 16043495 stands out due to its specific combination of bromine and sulfur alongside boron, which may impart unique reactivity patterns not found in other similar compounds. Its potential applications in pharmaceuticals and material sciences further emphasize its significance.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2024-04-15

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